molecular formula C2H7N B1610470 Ethylamine-N,N-d2 CAS No. 5852-45-9

Ethylamine-N,N-d2

Cat. No.: B1610470
CAS No.: 5852-45-9
M. Wt: 47.1 g/mol
InChI Key: QUSNBJAOOMFDIB-ZSJDYOACSA-N
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Description

Ethylamine-N,N-d2 is a useful research compound. Its molecular formula is C2H7N and its molecular weight is 47.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Biomass Decomposition and Energy Production

Biomass Decomposition and Fuel Research Ethylamine-N,N-d2, as a representative of aliphatic amines, plays a crucial role in biomass decomposition, particularly in the initial stages of biofuel production. Its reactions with radicals like H, CH3, and NH2 significantly influence the thermochemical and kinetic parameters in biomass decomposition. Ethylamine's behavior, especially the abstraction of a methylene H atom, dominates hydrogen loss, providing insights into the fuel's stability and reactivity, crucial for biofuel applications (Altarawneh et al., 2016).

Semiconductor Surface Interactions this compound's interactions with semiconductor surfaces like Si(1 0 0)-2 × 1 and Ge(1 0 0)-2 × 1 are pivotal in electronics and material science. Through density functional theory (DFT) and molecular orbital calculations, the intricate dynamics of ethylamine and its amines with these semiconductor surfaces have been elucidated. This knowledge is vital for semiconductor manufacturing and surface modification processes (Prayongpan & Greenlief, 2009).

Environmental and Industrial Applications

Biodegradable Chelating Agents In addressing environmental concerns, ethylamine derivatives like ethylenediaminetetraacetic acid (EDTA) and related compounds are being studied for their chelating properties. These agents are significant in industrial and agricultural sectors for treating pollutants, enhancing soil remediation, and improving metal ion management. The push towards biodegradable alternatives emphasizes the role of these compounds in sustainable practices (Pinto et al., 2014).

Pharmaceutical and Chemical Synthesis this compound's derivatives are integral in synthesizing platinum (II) compounds, demonstrating its versatility in forming complex structures crucial for various pharmaceutical applications. The study of these compounds extends to NMR spectroscopy and X-ray crystal structure analysis, showcasing their potential in drug development and material science (Castellano et al., 2008).

Properties

IUPAC Name

N,N-dideuterioethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSNBJAOOMFDIB-ZSJDYOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480332
Record name Ethylamine-N,N-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-45-9
Record name Ethylamine-N,N-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5852-45-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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